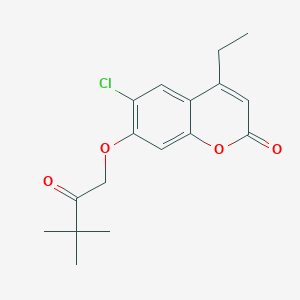
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the chemical family of aryloxyphenoxypropionate (AOPP) herbicides, which are known for their selective action on grassy weeds.
Wirkmechanismus
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl works by inhibiting the synthesis of fatty acids in the target plant, leading to the disruption of cell membrane integrity and ultimately causing the death of the plant. It selectively targets grassy weeds, leaving broadleaf crops unaffected.
Biochemical and Physiological Effects:
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic life. It has a low toxicity profile and is considered safe for use in agriculture when used according to label instructions.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl is a useful tool for studying the effects of herbicides on plant growth and development. Its selective action on grassy weeds allows for precise control over experimental conditions. However, its use is limited to studies involving grassy weeds and may not be suitable for studying the effects of herbicides on other types of weeds or plants.
Zukünftige Richtungen
Further research is needed to explore the potential use of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl in other areas, such as urban landscaping and forestry. Additionally, studies are needed to investigate the long-term effects of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl on soil health and microbial communities. Finally, research is needed to develop new herbicides with improved efficacy and safety profiles.
Synthesemethoden
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with 4-ethyl-2-oxo-2H-chromene-7-carboxylic acid in the presence of a base. The resulting compound is then reacted with 3,3-dimethylbut-1-yn-3-ol to form 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-oneropargyl has been extensively studied for its use as a herbicide in agriculture. It has been found to be highly effective in controlling the growth of grassy weeds, such as wild oats, in various crops including wheat, barley, and canola. It has also been studied for its potential use in controlling weeds in non-crop areas such as golf courses and parks.
Eigenschaften
IUPAC Name |
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-5-10-6-16(20)22-13-8-14(12(18)7-11(10)13)21-9-15(19)17(2,3)4/h6-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEPSXFHLHXXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


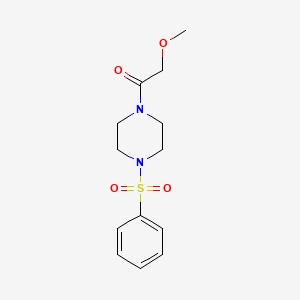
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
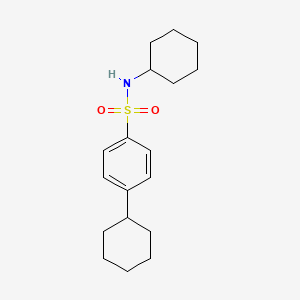
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
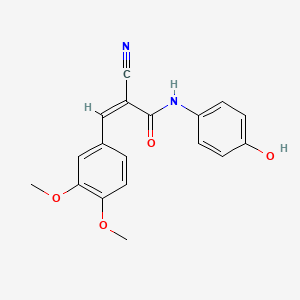
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
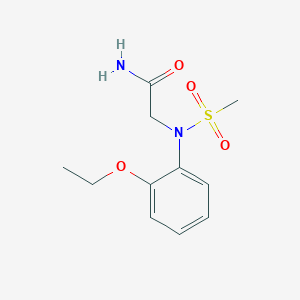
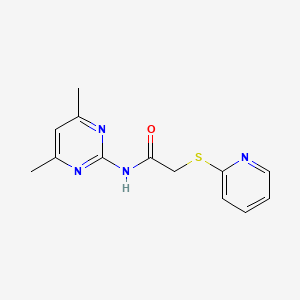
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)